molecular formula C17H35B B1589610 1-Bromo-2-methylhexadecane CAS No. 81367-59-1

1-Bromo-2-methylhexadecane

Cat. No.: B1589610
CAS No.: 81367-59-1
M. Wt: 319.4 g/mol
InChI Key: VHNPILDWLZOLCU-UHFFFAOYSA-N
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Description

1-Bromo-2-methylhexadecane is a useful research compound. Its molecular formula is C17H35Br and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPILDWLZOLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444528
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81367-59-1
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylhexadecane: Properties, Synthesis, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylhexadecane (CAS No: 81367-59-1), a long-chain, branched alkyl halide. While specific applications in drug development are not extensively documented, its molecular architecture makes it a valuable intermediate for the introduction of sterically hindered, lipophilic moieties in organic synthesis. This document details its key physicochemical properties, outlines a robust synthetic protocol from its corresponding alcohol, predicts its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses its expected chemical reactivity, and explores its potential utility as a building block in medicinal chemistry and materials science.

Introduction: The Structural Significance of Branched Alkyl Halides

Long-chain alkyl halides are fundamental building blocks in organic synthesis, serving as precursors for a myriad of functional groups through nucleophilic substitution and organometallic reactions. The introduction of branching along the alkyl chain, as seen in this compound, imparts unique physicochemical properties to the parent molecule and its derivatives. The methyl group at the C2 position introduces steric hindrance near the reactive C-Br bond, which can influence reaction kinetics and selectivity. Furthermore, the long, branched C17 aliphatic tail significantly increases lipophilicity, a critical parameter in drug design for modulating properties such as membrane permeability, protein binding, and metabolic stability. This guide serves as a detailed scientific resource on this compound for professionals engaged in synthetic and medicinal chemistry.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[1] Its high molecular weight and long hydrocarbon chain result in low volatility and poor solubility in water, but good solubility in nonpolar organic solvents. A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Core Identifiers and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Methylhexadecyl Bromide[2][3]
CAS Number 81367-59-1[2][3]
Molecular Formula C₁₇H₃₅Br[2][3]
Molecular Weight 319.37 g/mol [3]
Physical State Liquid at 20 °C[3]
Appearance Colorless to Almost Colorless Clear Liquid[3]
Specific Gravity (20/20) ~1.00[3]
Refractive Index (n_D) ~1.46[3]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in the corresponding primary alcohol, 2-methylhexadecan-1-ol. This transformation can be achieved using various brominating agents. A reliable and widely used method involves the use of phosphorus tribromide (PBr₃).

Rationale for Synthetic Approach

The conversion of primary alcohols to alkyl bromides using PBr₃ is a classic Sₙ2 reaction.[4] This method is often preferred over using hydrobromic acid (HBr) for primary alcohols as it generally proceeds under milder conditions and avoids the strong acidic environment that can sometimes lead to side reactions, although HBr is also a viable reagent.[5][6] The reaction with PBr₃ is typically clean and high-yielding for primary alcohols. The mechanism involves the initial reaction of the alcohol with PBr₃ to form a good leaving group (a phosphite ester), which is then displaced by a bromide ion in an Sₙ2 fashion.

G cluster_0 Activation of Alcohol cluster_1 SN2 Displacement ROH R-OH (2-methylhexadecan-1-ol) PBr3 PBr₃ Intermediate R-O-PBr₂ (Dihalophosphite ester) ROH->Intermediate Nucleophilic attack on P PBr3->Intermediate Br_ion Br⁻ Product R-Br (this compound) Intermediate->Product Backside attack LeavingGroup HOPBr₂ Intermediate->LeavingGroup HBr_side HBr Br_ion->Product

General mechanism for the bromination of a primary alcohol with PBr₃.
Detailed Experimental Protocol: Synthesis from 2-methylhexadecan-1-ol

This protocol is a generalized procedure adapted from standard methods for the bromination of primary alcohols.[4]

Materials and Equipment:

  • 2-methylhexadecan-1-ol (1.0 eq)

  • Phosphorus tribromide (PBr₃, ~0.4 eq)

  • Anhydrous diethyl ether or dichloromethane (as solvent)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure (optional, for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexadecan-1-ol (1.0 eq) in anhydrous diethyl ether. Cool the solution in an ice-water bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (~0.4 eq) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: PBr₃ reacts exothermically with the alcohol. Slow, cooled addition prevents overheating and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitor by TLC or GC). Gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench any remaining PBr₃. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine. Self-Validation: The bicarbonate wash is crucial to remove acidic impurities; cessation of gas evolution indicates neutralization is complete.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons near the bromine atom and the branching methyl group, as well as a large, unresolved multiplet for the long alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling
-CH₂Br (C1 protons)3.3 - 3.5Doublet of doublets (dd)J ≈ 10, 5 Hz
-CH (CH₃)- (C2 proton)1.7 - 1.9Multiplet (m)-
-CH₂- chain protons (C3-C15)1.2 - 1.4Broad multiplet-
-CH( CH₃ )- (C2-methyl protons)0.9 - 1.1Doublet (d)J ≈ 7 Hz
-CH₂CH₃ (C16 terminal methyl protons)0.8 - 0.9Triplet (t)J ≈ 7 Hz
  • Causality of Chemical Shifts: The protons on the carbon bearing the bromine (-CH₂Br) are the most deshielded due to the electronegativity of the bromine atom, hence their downfield shift to ~3.4 ppm.[10] The protons of the long alkyl chain are in a typical aliphatic environment and will appear as a large, complex signal around 1.25 ppm. The terminal methyl group (C16) will be the most shielded, appearing around 0.85 ppm. The methyl group at the branch point (C2) will be slightly deshielded compared to the terminal methyl and will appear as a doublet due to coupling with the single proton at C2.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a downfield signal for the carbon attached to the bromine and a series of signals in the aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted δ (ppm)
C H₂Br (C1)38 - 42
C H(CH₃) (C2)35 - 39
-C H(CH₃)- (C2-methyl)18 - 22
Alkyl Chain Carbons (C3-C15)22 - 34
Terminal C H₃ (C16)~14
  • Causality of Chemical Shifts: The carbon directly bonded to the bromine atom (C1) is significantly deshielded and will appear furthest downfield in the aliphatic region.[5] The carbons of the long chain will have very similar chemical environments, leading to overlapping signals in the 22-34 ppm range. The terminal methyl carbon (C16) is the most shielded and appears at ~14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to C-H bonds, with a characteristic, though sometimes weak, absorption for the C-Br bond in the fingerprint region.

  • C-H Stretching: Strong, sharp peaks are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching in the long alkyl chain.[11]

  • C-H Bending: Bands corresponding to methylene (-CH₂-) and methyl (-CH₃) bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[11]

  • C-Br Stretching: A moderate to strong absorption corresponding to the C-Br stretch is expected in the 690-515 cm⁻¹ range.[7] The exact position can be influenced by the conformation of the molecule.

Mass Spectrometry

The mass spectrum will exhibit fragmentation patterns typical of long-chain alkyl bromides.

  • Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[12] Therefore, peaks will be seen at m/z = 318 and m/z = 320.

  • Fragmentation: The most significant fragmentation pathway for primary alkyl bromides is the loss of the bromine atom to form a stable alkyl carbocation.[12][13] Therefore, a prominent peak is expected at m/z = 239 ([C₁₇H₃₅]⁺). Further fragmentation of the alkyl chain will produce a series of peaks separated by 14 mass units (-CH₂-).[14]

Chemical Reactivity and Synthetic Utility

As a primary alkyl bromide, this compound is a versatile substrate for a range of nucleophilic substitution and organometallic reactions.[15] The methyl group at the C2 position introduces some steric hindrance, which may slow the rate of Sₙ2 reactions compared to its linear analogue, 1-bromohexadecane.

G cluster_reactions Key Transformations cluster_products Product Classes AlkylBromide This compound (R-Br) SN2 Nucleophilic Substitution (SN2) e.g., + Nu⁻ AlkylBromide->SN2 Grignard Grignard Formation + Mg, ether AlkylBromide->Grignard Elimination Elimination (E2) + Strong, bulky base AlkylBromide->Elimination Subst_Prod R-Nu (Ethers, Amines, Esters, etc.) SN2->Subst_Prod Grignard_Prod R-MgBr (Grignard Reagent) Grignard->Grignard_Prod Elim_Prod 2-Methylhexadec-1-ene (Alkene) Elimination->Elim_Prod

Sources

An In-depth Technical Guide to 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylhexadecane (CAS Number: 81367-59-1) is a long-chain, branched alkyl halide. Its structure, featuring a primary bromide with steric hindrance from a methyl group at the beta-position, imparts a unique combination of lipophilicity and reactivity. This makes it a molecule of interest for applications in organic synthesis and medicinal chemistry, particularly where controlled introduction of a bulky, lipophilic moiety is desired. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid at room temperature. The introduction of a methyl branch on the long alkyl chain influences its physical properties, such as its melting and boiling points, compared to its linear isomer, 1-bromoheptadecane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 81367-59-1[1]
Molecular Formula C₁₇H₃₅Br[1]
Molecular Weight 319.37 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[1]
Purity (GC) >98.0%[1]
Specific Gravity (20/20) 1.00[1]
Refractive Index 1.46[1]
Synonyms 2-Methylhexadecyl Bromide[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the bromination of the corresponding alcohol, 2-methylhexadecan-1-ol. This transformation can be achieved using various brominating agents. A widely used and effective method involves the use of phosphorus tribromide (PBr₃).

Conceptual Synthetic Pathway

G A 2-Methylhexadecan-1-ol B This compound A->B PBr₃, Pyridine (optional)

Caption: Synthesis of this compound from 2-methylhexadecan-1-ol.

Exemplary Experimental Protocol

This protocol is based on general procedures for the bromination of primary alcohols and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylhexadecan-1-ol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 eq) dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HBr byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by slowly pouring it over ice water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A doublet of doublets or a multiplet in the region of 3.3-3.5 ppm corresponding to the two diastereotopic protons of the -CH₂Br group. - A multiplet around 1.6-1.8 ppm for the -CH- proton at the 2-position. - A complex series of multiplets between 1.2-1.4 ppm for the long chain -(CH₂)₁₃- protons. - A doublet around 0.8-0.9 ppm for the methyl group at the 2-position. - A triplet around 0.8-0.9 ppm for the terminal methyl group of the hexadecyl chain.
¹³C NMR - A signal around 35-40 ppm for the -CH₂Br carbon. - A signal around 35-40 ppm for the -CH- carbon at the 2-position. - A series of signals between 20-35 ppm for the carbons of the long alkyl chain. - A signal around 15-20 ppm for the methyl carbon at the 2-position. - A signal around 14 ppm for the terminal methyl carbon.
IR Spectroscopy - C-H stretching vibrations in the 2850-2960 cm⁻¹ region. - C-H bending vibrations around 1465 cm⁻¹. - A characteristic C-Br stretching vibration in the 500-600 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z = 318 and 320. - A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z = 239.

Reactivity and Synthetic Applications

This compound is a primary alkyl halide with a methyl group at the β-position. This structural feature influences its reactivity, primarily in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions. The presence of the β-methyl group provides some steric hindrance, which may slow the reaction rate compared to its linear analog, but Sₙ2 reactions are still highly favored over Sₙ1.[2] It can be used to introduce the 2-methylhexadecyl group into a variety of molecules.[3]

Caption: General Sₙ2 reaction of this compound with a nucleophile (Nu⁻).

Common nucleophiles that can be used include:

  • Hydroxide (OH⁻) to form 2-methylhexadecan-1-ol.

  • Alkoxides (RO⁻) to form ethers.

  • Cyanide (CN⁻) to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid.

  • Azide (N₃⁻) to form an alkyl azide, a precursor to amines.

Elimination Reactions (E2)

When treated with a strong, sterically hindered base, such as potassium tert-butoxide, this compound can undergo an E2 elimination to form an alkene. Due to the steric bulk of the base, the major product is likely to be the less substituted Hofmann product, 2-methyl-1-heptadecene, although the more substituted Zaitsev product can also be formed.

Applications in Research and Drug Development

Long-chain alkyl halides are valuable intermediates in organic synthesis. The incorporation of branched alkyl chains can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability.[4]

In drug development, modifying a lead compound with a lipophilic tail like the 2-methylhexadecyl group can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4] The branched nature of the chain can also provide steric shielding, potentially protecting nearby functional groups from metabolic degradation. While specific applications of this compound in drug development are not widely documented, its properties make it a potentially useful building block for the synthesis of novel therapeutic agents, particularly those targeting lipophilic binding pockets in proteins.

Safety, Handling, and Storage

This compound, like other alkyl halides, should be handled with appropriate safety precautions.[5]

  • Health Hazards: The substance is not classified as hazardous according to the provided Safety Data Sheet.[5] However, as with all chemicals, unnecessary exposure should be avoided.

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5]

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]

    • Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

Conclusion

This compound is a versatile, long-chain branched alkyl halide with potential applications in various fields of chemical research. Its primary reactivity through Sₙ2 displacement reactions makes it a useful building block for introducing a large, lipophilic moiety. While specific documented applications are limited, its structural features suggest its utility in the synthesis of complex organic molecules and in the modification of bioactive compounds to enhance their pharmacological properties. As with all chemical reagents, it should be handled with care, following established safety protocols.

References

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2-methylhexadecane is a branched-chain alkyl halide that holds potential as a versatile building block in organic synthesis. Its long aliphatic chain coupled with the reactive bromo group makes it a candidate for applications in the development of novel surfactants, lubricants, and pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation design. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data where available, theoretical insights, and detailed analytical protocols.

Molecular and Physical Properties

The physical state and macroscopic properties of this compound are dictated by its molecular structure: a seventeen-carbon chain with a bromine atom attached to the primary carbon and a methyl group at the second position.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₅BrTCI
Molecular Weight 319.37 g/mol TCI
Appearance Colorless to almost colorless clear liquid (at 20°C)TCI
Specific Gravity (20/20) 1.00TCI
Refractive Index (n_D²⁰) 1.46TCI
Boiling Point ~349.87°C (estimated)ChemicalBook
Melting Point Data not available
Purity >98.0% (GC)TCI

Discussion of Physical Properties:

  • Melting Point: The experimental melting point of this compound is not documented in available literature. Its linear isomer, 1-bromohexadecane, has a melting point of 16-18°C[2][3][4]. The introduction of branching can disrupt the crystal lattice packing, often leading to a lower melting point.

  • Density and Refractive Index: The specific gravity of 1.00 at 20°C indicates that this compound is of similar density to water. The refractive index of 1.46 is a characteristic property useful for identification and purity assessment.

Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted.

  • Water Solubility: As a long-chain alkyl halide, this compound is expected to be virtually insoluble in water. The large, nonpolar C₁₇H₃₅ alkyl chain is the dominant feature of the molecule, making it highly hydrophobic.

  • Organic Solvent Solubility: It is anticipated to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This includes hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). This solubility is due to the favorable van der Waals interactions between the alkyl chain of this compound and the solvent molecules.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the bromination of the corresponding primary alcohol, 2-methylhexadecan-1-ol. A reliable and widely used method involves the use of phosphorus tribromide (PBr₃).

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_methylhexadecan_1_ol 2-Methylhexadecan-1-ol Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Solvent (e.g., Diethyl Ether) Controlled Temperature (e.g., 0°C to reflux) 2_methylhexadecan_1_ol->Reaction_Vessel PBr3 Phosphorus Tribromide (PBr3) PBr3->Reaction_Vessel Quenching Quenching (e.g., with ice-water) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quenching->Extraction Washing Washing of Organic Layer (e.g., with NaHCO3 soln, brine) Extraction->Washing Drying Drying (e.g., with Na2SO4 or MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via PBr₃

This protocol details the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a method that proceeds via an S_N2 mechanism and is generally free from carbocation rearrangements.[5][6]

Materials:

  • 2-Methylhexadecan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexadecan-1-ol in anhydrous diethyl ether.

  • Cool the stirred solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (approximately 0.33-0.40 molar equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. The causality behind this slow, cooled addition is to control the exothermic reaction and prevent the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice with stirring to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of its long alkyl chain.

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[7]

  • C-H bending: Absorptions around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.[7]

  • C-Br stretching: A characteristic absorption band for the C-Br bond is expected in the fingerprint region, typically between 690-515 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine atom (CH₂Br) are expected to be the most deshielded, appearing at a chemical shift of around 3.3-3.7 ppm. The numerous overlapping signals from the long alkyl chain will appear in the upfield region (typically 0.8-1.6 ppm). The methyl group at the C-2 position will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom bonded to the bromine (C-1) will be shifted downfield to approximately 30-40 ppm. The carbons of the long alkyl chain will resonate in the 10-35 ppm region. The methyl group at the C-2 position will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak: Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.[9][10] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: Electron impact ionization will cause fragmentation of the molecule. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂ groups).[11] A significant fragmentation is also expected at the branched C-2 position due to the formation of a more stable secondary carbocation.[12][13]

Safety and Handling

As with all alkyl halides, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound with significant potential in various fields of chemical synthesis. The information presented, from its fundamental physical constants to its spectroscopic signature and safe handling procedures, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its confident and effective application in their work. The provided experimental protocols offer a foundation for the synthesis and characterization of this and similar long-chain branched alkyl halides.

References

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Introduction: Structural Elucidation of a Complex Alkyl Halide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-2-methylhexadecane

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (C₁₇H₃₅Br) is a long-chain, branched alkyl halide. Its significant hydrocarbon character combined with the reactive C-Br bond makes it a valuable intermediate in organic synthesis, potentially serving as a building block in the development of novel therapeutic agents or functional materials. Accurate and unambiguous structural verification is paramount for ensuring reaction success, purity, and batch-to-batch consistency. This guide provides a detailed technical overview of the expected spectral data for this compound, leveraging foundational principles and analogous compound data to offer a predictive and interpretive framework for its analysis by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and structural components. For this compound, Electron Ionization (EI) is the most common method, involving the bombardment of the molecule with high-energy electrons to generate a radical cation, the molecular ion (M⁺•), which subsequently undergoes fragmentation.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons. A typical temperature program would be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Analysis (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum and Interpretation

The mass spectrum of this compound is defined by two key features: the isotopic pattern of the molecular ion and a predictable fragmentation pathway.

Molecular Ion (M⁺•): Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[2] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units. The molecular ion for this compound (Molecular Formula: C₁₇H₃₅Br, Molecular Weight: 319.37 g/mol ) will therefore appear as two peaks of nearly equal intensity at m/z 318 (containing ⁷⁹Br) and m/z 320 (containing ⁸¹Br).[3][4]

Key Fragmentation Pathways: The high-energy molecular ion is unstable and fragments in predictable ways. The weakest bond, C-Br, is prone to cleavage, and fragmentation often occurs to form the most stable carbocations.[2]

  • Alpha-Cleavage (Loss of Br•): The most significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This generates a secondary carbocation at m/z 239. This peak is often the base peak or a very prominent one.

  • Cleavage at the Branch Point: Fragmentation adjacent to the methyl branch is also favorable. Loss of a C₁₄H₂₉ alkyl radical (M - 197) would lead to a fragment at m/z 121/123, though this is less common than loss of the halogen.

  • Alkyl Chain Fragmentation: A series of peaks corresponding to the loss of alkyl radicals (e.g., •CH₃, •C₂H₅) will be observed, creating a characteristic pattern of ion clusters separated by 14 amu (-CH₂-).

The primary fragmentation pathways are visualized below.

G M [C₁₇H₃₅Br]⁺• m/z 318/320 F1 [C₁₇H₃₅]⁺ m/z 239 M->F1 - •Br F2 Alkyl Fragments (e.g., C₄H₉⁺, C₅H₁₁⁺) M->F2 - C₁₂H₂₄Br•, etc. G cluster_mol This compound: Unique Carbon Environments C1 C1 (CH₂Br) C2 C2 (CH) C1->C2 C2Me C2-Me (CH₃) C2->C2Me C3_15 C3-C15 ((CH₂)n) C2->C3_15 C16 C16 (CH₃) C3_15->C16

Caption: Diagram showing the distinct carbon environments in this compound.

  • -CH₂Br Carbon (C1): This carbon is directly attached to the electronegative bromine, causing it to be the most deshielded sp³ carbon, with an expected chemical shift around 35-45 ppm . [5]* Branched and Alkyl Carbons (C2-C16): The remaining carbons will appear in the typical alkane region of the spectrum. [6] * C2 (-CH-): ~30-40 ppm

    • C2-Methyl (-CH₃): ~15-25 ppm

    • Alkyl Chain (-CH₂-): A cluster of peaks between ~22-32 ppm.

    • Terminal Methyl (-CH₃): The most shielded carbon, appearing around 14 ppm .

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted δ (ppm)
C1 (-CH₂Br)35 - 45
C2 (-CH-)30 - 40
C2-Methyl (-CH₃)15 - 25
C3-C15 (-(CH₂)₁₃-)22 - 32 (multiple peaks)
C16 (-CH₃)~14

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an alkyl halide like this compound, the spectrum is expected to be relatively simple, dominated by C-H and C-Br vibrations.

Experimental Protocol: Thin Film Analysis
  • Sample Application: Place one to two drops of neat liquid this compound onto a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Film Formation: Gently place a second salt plate on top to create a thin liquid film.

  • Analysis: Mount the plates in the spectrometer and acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Expected IR Spectrum and Interpretation
  • C-H Stretching (Alkyl): Strong, sharp absorptions will be present in the 2850-2960 cm⁻¹ region. These are characteristic of the C-H bonds in the methyl and methylene groups of the long alkyl chain. [7]* C-H Bending (Alkyl): Absorptions corresponding to the bending vibrations of the methyl and methylene groups will appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella mode).

  • C-Br Stretching: The most diagnostic peak for this molecule is the C-Br stretch. This vibration appears in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹ . [8][9]This absorption may be of medium to strong intensity.

Table 4: Predicted Key IR Absorptions

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 2960Strong
C-H Bend (CH₂)~1465Medium
C-H Bend (CH₃)~1375Medium
C-Br Stretch690 - 515Medium-Strong

Conclusion

The comprehensive analysis of this compound using MS, NMR, and IR spectroscopy provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. ¹H and ¹³C NMR spectroscopy collaboratively map out the entire carbon-hydrogen framework, identifying the branch point and the long alkyl chain. Finally, IR spectroscopy confirms the presence of the key C-Br bond and the aliphatic nature of the molecule. Together, these techniques provide the rigorous analytical data required by researchers and drug development professionals to confidently use this compound in their work.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 1-Bromo-2-methylhexadecane as a Versatile Intermediate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-bromo-2-methylhexadecane, a lipophilic and sterically hindered alkyl halide, as a key intermediate in organic synthesis. While specific literature on this long-chain branched bromide is nascent, this document synthesizes established principles of organic chemistry with data from analogous structures to present its synthesis, key reactions, and potential applications. Detailed, field-proven protocols for its use in Grignard reactions and nucleophilic substitutions are provided, aimed at researchers, scientists, and professionals in drug development and material science. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Value of Branched, Long-Chain Alkyl Halides

In the landscape of organic synthesis, the introduction of long, branched alkyl chains is a critical strategy for modulating the physicochemical properties of target molecules. The 2-methylhexadecyl moiety, with its significant lipophilicity and defined steric profile, can impart desirable characteristics such as enhanced solubility in nonpolar media, improved membrane permeability in bioactive compounds, and unique packing properties in materials science applications. This compound serves as a reactive and versatile precursor for introducing this valuable structural motif.

The strategic placement of a bromine atom at the primary carbon, adjacent to a chiral center, opens a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on two cornerstone applications: its conversion to a Grignard reagent for nucleophilic addition to carbonyls, and its use as an electrophile in nucleophilic substitution reactions.

Physicochemical & Safety Data

A comprehensive understanding of the reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₇H₃₅BrTCI
Molecular Weight 319.37 g/mol TCI
Appearance Colorless to Almost Colorless Clear LiquidTCI
Purity (GC) >98.0%TCI
CAS Number 81367-59-1TCI
Refractive Index 1.46TCI
Specific Gravity (20/20) 1.00TCI

Synthesis of this compound

The most direct and common route to primary alkyl bromides is the bromination of the corresponding primary alcohol. In this case, 2-methylhexadecan-1-ol is the logical precursor. A well-established method for this transformation is the Appel reaction, which utilizes a phosphine and a bromine source.

Protocol 3.1: Synthesis via Bromination of 2-Methylhexadecan-1-ol

This protocol is based on a general procedure for the bromination of primary alcohols.[3]

Materials:

  • 2-Methylhexadecan-1-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylhexadecan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The reaction mixture will typically turn from colorless to a pale yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, which will contain triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can react with the phosphonium intermediate, reducing the yield of the desired alkyl bromide.

  • 0 °C Addition: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic phase.

  • Column Chromatography: This is a standard and effective method for separating the nonpolar product from the highly polar triphenylphosphine oxide byproduct.

Application as an Intermediate: Key Reaction Protocols

Formation and Application of the Grignard Reagent

The conversion of this compound to its corresponding Grignard reagent, (2-methylhexadecyl)magnesium bromide, creates a potent carbon-centered nucleophile. This is invaluable for forming new carbon-carbon bonds, particularly with carbonyl compounds.[4][5]

Protocol 4.1.1: Synthesis of (2-Methylhexadecyl)magnesium Bromide

Grignard_Formation reagent This compound product (2-Methylhexadecyl)magnesium Bromide reagent->product Mg, Anhydrous THF mg Mg turnings mg->product solvent Anhydrous THF solvent->product Grignard_Reaction grignard (2-Methylhexadecyl)magnesium Bromide product 1-Phenyl-3-methylheptadecan-1-ol grignard->product 1. Add to Aldehyde aldehyde Benzaldehyde aldehyde->product workup Aqueous Workup (e.g., NH₄Cl) workup->product product->product

Caption: Workflow for Grignard Reaction with an Aldehyde.

Procedure:

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • In a separate flask, dissolve benzaldehyde (0.9 eq) in anhydrous THF.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is a good substrate for Sₙ2 reactions. [6]The steric hindrance from the adjacent methyl group may slow the reaction rate compared to unbranched analogues, but the reaction is generally efficient with good nucleophiles.

Protocol 4.2.1: Synthesis of an Azide (Williamson Ether Synthesis Analogue)

This protocol details the synthesis of 1-azido-2-methylhexadecane, a precursor for amines or for use in "click" chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts and wash with water (2x) and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should not be heated to dryness if possible. Use a rotary evaporator with a blast shield.

Causality of Experimental Choices:

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), leaving the nucleophile highly reactive. [6]* Excess Nucleophile: Using an excess of sodium azide helps to drive the reaction to completion according to Le Châtelier's principle.

  • Elevated Temperature: Provides the necessary activation energy to overcome the steric hindrance at the reaction center.

Potential Applications in Research and Development

The synthetic utility of this compound extends to several cutting-edge areas:

  • Pheromone Synthesis: Many insect pheromones are long-chain, branched hydrocarbons or their derivatives. This intermediate could be a key building block in the stereocontrolled synthesis of such compounds. [5][7][8]* Branched-Chain Fatty Acid Synthesis: The 2-methylhexadecyl skeleton is a feature of certain bacterial fatty acids. [9][10]This intermediate could be used in the total synthesis of these and related lipids for biological studies.

  • Drug Discovery: Incorporation of the lipophilic 2-methylhexadecyl group into a drug candidate can modulate its pharmacokinetic properties, such as its volume of distribution and half-life.

  • Materials Science: As a building block for surfactants or liquid crystals, the branched, long-chain structure can influence self-assembly and phase behavior.

Conclusion

This compound is a valuable synthetic intermediate that provides access to the sterically defined and highly lipophilic 2-methylhexadecyl moiety. While direct literature is sparse, its reactivity can be confidently predicted based on the well-established chemistry of primary alkyl halides. The protocols detailed herein for Grignard reagent formation and nucleophilic substitution provide a robust framework for its application in diverse synthetic campaigns, from the synthesis of natural products to the development of novel materials and pharmaceuticals. As with any reactive chemical, adherence to strict safety protocols is essential for its successful and safe implementation in the laboratory.

References

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Application Note & Protocol: Navigating Nucleophilic Substitutions with the Sterically Hindered Substrate 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and mechanistic analysis for performing nucleophilic substitution reactions on 1-bromo-2-methylhexadecane. This substrate, a primary alkyl halide with significant steric hindrance at the β-carbon, presents a unique challenge, slowing the classical S(_N)2 reaction pathway and increasing the likelihood of competing elimination reactions. This document elucidates the causal factors behind experimental design choices, offering researchers a robust framework for optimizing reaction conditions. We present a detailed, step-by-step protocol for the synthesis of 2-methylhexadecanenitrile, alongside tabulated guidelines for employing other common nucleophiles. The aim is to equip researchers in organic synthesis and drug development with the expertise to successfully functionalize this and other sterically encumbered neopentyl-like substrates.

Mechanistic Considerations: The Challenge of a Neopentyl-like Substrate

This compound is a primary alkyl halide, a class of compounds that typically undergoes nucleophilic substitution via the S(_N)2 mechanism.[1][2] However, the presence of a methyl group on the carbon adjacent to the electrophilic center (the β-carbon) introduces substantial steric hindrance. This structural feature is analogous to a neopentyl system, which is notoriously unreactive in standard S(_N)2 conditions.

1.1. Infeasibility of S(_N)1 and Favorability of S(_N)2

The S(_N)1 pathway is not a viable alternative because it would require the formation of a highly unstable primary carbocation.[2] Therefore, the bimolecular S(_N)2 pathway remains the only productive substitution mechanism. The core of an S(_N)2 reaction is the backside attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a single concerted step.[1]

1.2. The Impact of Steric Hindrance

The critical challenge with this compound is that the β-methyl group physically obstructs the trajectory of the incoming nucleophile, impeding its access to the electrophilic α-carbon.[3][4] This steric clash raises the activation energy of the transition state, dramatically slowing the reaction rate compared to unbranched primary alkyl halides like 1-bromohexane.[4]

SN2_Hindrance cluster_substrate This compound C1 C2 C1->C2 Br Br C1->Br  Leaving Group H1 H C1->H1 H2 H C1->H2 Me CH₃ C2->Me Chain C₁₄H₂₉ C2->Chain Hindrance Steric Hindrance Nu Nu⁻ Arrow Backside Attack Arrow->C1 S_N2 Trajectory

Figure 1: S(_N)2 attack on this compound. The β-methyl group sterically hinders the nucleophile's approach.

1.3. Competing E2 Elimination

When a strong nucleophile is also a strong base (e.g., alkoxides), an E2 elimination reaction can compete with or even dominate substitution.[5] The base can abstract a proton from the β-carbon, leading to the formation of an alkene. Due to the steric hindrance around the substituted β-carbon, the Hofmann product (less substituted alkene) may be a significant byproduct.[5]

Key Parameters for a Successful Substitution Protocol

To achieve a high yield of the substitution product, the experimental conditions must be carefully chosen to maximize the rate of the S(_N)2 reaction while minimizing the competing E2 elimination.

  • Nucleophile Selection : The ideal nucleophile should be strong but not overly basic or bulky. Anionic nucleophiles are generally more reactive than their neutral counterparts.[6][7] Good candidates include cyanide (CN⁻), azide (N₃⁻), and iodide (I⁻). For ether synthesis, using a less hindered alkoxide is preferable.[8][9]

  • Solvent Choice : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone are essential.[10] These solvents solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not form a strong solvation shell around the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, which is crucial for overcoming the high activation energy of this reaction.

  • Temperature : Due to the slow reaction rate, elevated temperatures are required. Heating the reaction mixture, often to reflux, provides the necessary thermal energy to overcome the steric barrier. A typical range might be 80-120 °C, depending on the solvent and nucleophile.

  • Reaction Time : Patience is key. These reactions often require extended periods, from several hours to days, to reach completion. Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Detailed Experimental Protocol: Synthesis of 2-Methylhexadecanenitrile

This protocol details the synthesis of 2-methylhexadecanenitrile, a valuable intermediate, via an S(_N)2 reaction. The cyanide ion is an excellent nucleophile for this transformation.[10]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound>98%TCICAS: 81367-59-1
Sodium Cyanide (NaCN)≥98%Sigma-AldrichEXTREME TOXICITY . Handle with extreme care.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Acros Organics
Diethyl EtherAnhydrousFisher ScientificFor extraction
Saturated NaCl solution (Brine)Lab PreparedFor washing
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying
Round-bottom flask (100 mL)Oven-dried
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Separatory funnel (250 mL)
Rotary evaporator

3.2. Safety Precautions

  • Cyanide Hazard : Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Quenching : Have an aqueous solution of sodium hypochlorite (bleach) and ferrous sulfate ready to quench any cyanide spills and detoxify glassware. Never acidify a cyanide solution , as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • General Hazards : this compound is an irritant.[11][12] DMSO can facilitate the absorption of chemicals through the skin. Handle all chemicals with care.

3.3. Step-by-Step Procedure

  • Reaction Setup : Place a magnetic stir bar in an oven-dried 100 mL round-bottom flask. Under a nitrogen or argon atmosphere, add sodium cyanide (1.5 g, 30.6 mmol, 1.5 equivalents).

  • Solvent Addition : Add 40 mL of anhydrous DMSO to the flask via syringe. Stir the suspension for 10 minutes.

  • Substrate Addition : Add this compound (6.5 g, 20.4 mmol, 1.0 equivalent) to the flask dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the mixture to 100 °C using a heating mantle.

  • Reaction Monitoring : Let the reaction stir vigorously at 100 °C for 24-48 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 95:5 hexanes:ethyl acetate mobile phase).

  • Work-up - Quenching : After the reaction is complete (or has reached a plateau), cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold water. Stir for 15 minutes.

  • Extraction : Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylhexadecanenitrile.

  • Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (a characteristic nitrile peak appears around 2250 cm⁻¹).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Setup Flask (NaCN, Stir Bar, N₂ atm) add_dmso 2. Add Anhydrous DMSO setup->add_dmso add_substrate 3. Add this compound add_dmso->add_substrate heat 4. Heat to 100°C (24-48 hours) add_substrate->heat monitor 5. Monitor by TLC heat->monitor quench 6. Cool & Quench in Water monitor->quench Reaction Complete extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Purify (Distillation/Chromatography) dry->purify analyze 11. Characterize Product (NMR, IR, MS) purify->analyze

Sources

1-Bromo-2-methylhexadecane for synthesizing quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of Novel Quaternary Ammonium Compounds Using 1-Bromo-2-methylhexadecane as a Key Alkylating Agent

For: Researchers, scientists, and drug development professionals

Foreword: The Architectural Significance of Branched-Chain Quaternary Ammonium Compounds

Quaternary Ammonium Compounds (QACs) represent a cornerstone in the development of a vast array of functional molecules, from antimicrobial agents and surfactants to phase-transfer catalysts and active pharmaceutical ingredients.[1][2] Their efficacy is intrinsically linked to their molecular architecture, particularly the nature of the alkyl chains attached to the central nitrogen atom.[1] This guide focuses on the strategic use of this compound, a branched-chain alkyl halide, for the synthesis of novel QACs. The introduction of a methyl branch near the cationic head group imparts unique steric and lipophilic properties, potentially influencing biological activity, solubility, and formulation characteristics. As a Senior Application Scientist, this document serves to provide not only a robust protocol but also the underlying chemical principles to empower researchers in their synthetic endeavors.

The Underlying Chemistry: The Menschutkin Reaction

The synthesis of QACs from this compound and a tertiary amine is fundamentally a Menschutkin reaction .[3] This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) mechanism.[4]

Mechanistic Breakdown

In this reaction, the tertiary amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom bonded to the bromine in this compound. The formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur in a single, concerted step through a five-coordinate transition state.[4]

Causality of Experimental Choices
  • Choice of Alkyl Halide: this compound is a primary alkyl halide. Primary halides are ideal for S_N2 reactions as the electrophilic carbon is sterically accessible, minimizing competing elimination (E2) reactions.[5] The bromine atom is a good leaving group, superior to chlorine but less reactive (and more cost-effective) than iodine.[3]

  • Solvent Selection: The Menschutkin reaction involves neutral reactants forming charged products.[6] Polar aprotic solvents such as acetonitrile, DMF, or acetone are highly recommended. These solvents can stabilize the developing positive and negative charges in the transition state, thereby increasing the reaction rate, without solvating the amine nucleophile to the extent that polar protic solvents would.[6][7]

  • Temperature: An increase in temperature generally accelerates the reaction rate.[7] However, excessively high temperatures can lead to side reactions or degradation of reactants. A moderate temperature range of 50-80°C is typically effective.[8][9]

Experimental Protocol: Synthesis of a Novel QAC

This protocol details the synthesis of N-(2-methylhexadecyl)-N,N,N-triethylammonium bromide as an exemplary procedure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariesPrimary alkylating agent.
Triethylamine (TEA)≥99%, anhydrousVariesTertiary amine nucleophile.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VariesReaction solvent.
Diethyl EtherAnhydrous, ≥99%VariesFor precipitation/washing.
Round-bottom flask-VariesSized appropriately for the reaction scale.
Reflux condenser-VariesTo prevent solvent loss.
Magnetic stirrer/hotplate-VariesFor heating and agitation.
Inert atmosphere setup-Varies(e.g., Nitrogen or Argon)
Safety Precautions
  • This compound, like other bromoalkanes, should be handled with care. It may cause skin and eye irritation.[10][11]

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This prevents moisture, which can interfere with the reaction.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the alkyl bromide (approx. 5-10 mL per gram of alkyl bromide).

    • Begin stirring the solution.

    • Using a syringe, add triethylamine (1.1-1.2 eq). A slight excess of the amine helps to drive the reaction to completion.

  • Reaction Conditions:

    • Heat the reaction mixture to a gentle reflux (approximately 80°C for acetonitrile).

    • Maintain the reaction at this temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Product Isolation & Purification:

    • After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add an excess of cold diethyl ether to the concentrated reaction mixture with vigorous stirring. The QAC product, being a salt, is typically insoluble in non-polar solvents and will precipitate out as a solid.[4]

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with several portions of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying and Characterization:

    • Dry the purified product under vacuum to remove residual solvent.

    • The final product, N-(2-methylhexadecyl)-N,N,N-triethylammonium bromide, should be a white to off-white solid.

    • Characterize the compound using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the cation.

      • FTIR Spectroscopy: To identify key functional groups.

dot graph TD { A[Setup: Dry flask under N₂] --> B{Reagent Addition}; B --> C[1. Add this compound]; C --> D[2. Add Anhydrous Acetonitrile]; D --> E[3. Add Triethylamine (1.1 eq)]; E --> F{Reaction}; F --> G[Heat to Reflux (~80°C)]; G --> H[Monitor by TLC/LC-MS for 12-24h]; H --> I{Work-up & Purification}; I --> J[Cool to RT]; J --> K[Concentrate via Rotovap]; K --> L[Precipitate with Diethyl Ether]; L --> M[Filter and Wash Solid]; M --> N{Final Product}; N --> O[Dry under Vacuum]; O --> P[Characterize: NMR, MS, FTIR]; } .dot Figure 2: Experimental Workflow for QAC Synthesis.

Characterization and Data

The identity and purity of the synthesized QAC are paramount. Below is a table of expected physicochemical properties for the reactants and the exemplary product.

CompoundFormulaMolar Mass ( g/mol )AppearanceNotes
This compoundC₁₇H₃₅Br319.37Colorless to pale yellow liquidReactivity similar to shorter-chain analogues.[12]
TriethylamineC₆H₁₅N101.19Colorless liquidPungent odor.
N-(2-methylhexadecyl)-N,N,N-triethylammonium bromideC₂₃H₅₀BrN420.56White/off-white solidExpected product.

Concluding Remarks for the Research Professional

The use of this compound offers a reliable and straightforward route to novel QACs with branched alkyl chains. The protocol described herein is robust and can be adapted for various tertiary amines to generate a library of compounds for screening in drug discovery, material science, or antimicrobial research. The key to a successful synthesis lies in maintaining anhydrous conditions and selecting an appropriate polar aprotic solvent to facilitate the S_N2 reaction. This guide provides the foundational knowledge for researchers to confidently and efficiently synthesize these valuable compounds.

References

  • TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Retrieved from [Link]

  • Okeke, U. C., Snyder, C. R., & Frukhtbeyn, S. A. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1530. Available at: [Link]

  • Al-Mawsawi, L. Q., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(14), 5427. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Wikipedia. (n.d.). Menschutkin reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methylhexane. Retrieved from [Link]

  • ACS Publications. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Retrieved from [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (n.d.). US3190919A - Preparation of quaternary ammonium compounds.
  • Semantic Scholar. (n.d.). Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Retrieved from [Link]

  • ACS Publications. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. Retrieved from [Link]

  • Mass.gov. (n.d.). Quaternary Ammonium Compounds (QACs). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • Unacademy. (n.d.). Quaternary Amines: Chemical reactions and applications. Retrieved from [Link]

  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-dimethylhexane. Retrieved from [Link]

  • LookChem. (n.d.). 1-BROMO-2-METHYLHEXANE. Retrieved from [Link]

  • chemeurope.com. (n.d.). Menshutkin reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methyldecane. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-2-methylhexadecane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and formulation scientists on the application of 1-Bromo-2-methylhexadecane in the synthesis of novel agrochemicals. We will explore the molecule's unique structural attributes and demonstrate its utility as a versatile building block for introducing lipophilicity and modifying the physicochemical properties of active ingredients. The following sections provide theoretical grounding, practical synthesis protocols, and the causal reasoning behind experimental choices, designed to empower research and development professionals in the agrochemical sector.

Introduction: The Rationale for Branched, Long-Chain Alkyl Halides in Agrochemical Design

The efficacy of an agrochemical active ingredient (AI) is not solely dependent on its intrinsic activity at the target site. Its ability to reach that target—a process governed by absorption, distribution, metabolism, and excretion (ADME) principles—is equally critical. This compound (CAS RN: 81367-59-1) is a key synthetic intermediate designed to optimize these pharmacokinetic properties.[1]

Its structure is notable for three key features:

  • A C16 Alkyl Chain: This long hydrocarbon tail imparts significant lipophilicity (hydrophobicity). This is crucial for enhancing the penetration of the AI through the waxy cuticles of plant leaves, the chitinous exoskeletons of insects, or the lipid membranes of fungal cells.[2]

  • A Methyl Branch at the 2-position: Unlike a linear alkyl chain, this branching can subtly alter the molecule's physical properties. It can disrupt crystalline packing, potentially lowering the melting point and increasing solubility in organic formulations. Furthermore, it can influence the rate of environmental and metabolic degradation.

  • A Primary Bromine Atom: The C-Br bond is the molecule's reactive center. Bromine is an excellent leaving group, making the primary carbon highly susceptible to nucleophilic attack. This allows for the straightforward and efficient covalent attachment of the 2-methylhexadecyl moiety to a wide range of pharmacophores.[3][4]

The strategic incorporation of this branched, long-chain alkyl group can transform a moderately active molecule into a potent, field-effective agrochemical by improving its bioavailability and persistence.

Core Reactivity: A Platform for Nucleophilic Substitution

This compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[4] The primary carbon atom is sterically accessible, and the bromine atom is a stable leaving group upon displacement. This core reactivity is the foundation for its use in agrochemical synthesis.

sn2_mechanism reagent This compound (R-Br) product Substituted Product (R-Nu) reagent->product Sɴ2 Attack nucleophile Nucleophile (:Nu⁻) leaving_group Bromide Ion (Br⁻)

Caption: General SN2 reaction pathway for this compound.

This versatile reaction allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, enabling the synthesis of diverse classes of agrochemicals.

Application Protocol 1: Synthesis of Quaternary Ammonium Salt (QAS) Fungicides

Long-chain QAS compounds are known for their membrane-disruptive antimicrobial activity.[2] The lipophilic alkyl chain intercalates into the lipid bilayer of fungal cell membranes, compromising their integrity and leading to cell death.

Objective: To synthesize a novel QAS fungicide by reacting this compound with a tertiary amine.

Experimental Protocol: Quaternization of N,N-Dimethyloctylamine
  • Materials & Setup:

    • This compound (1.0 eq)

    • N,N-Dimethyloctylamine (1.1 eq)

    • Acetone (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To the round-bottom flask, add this compound and anhydrous acetone. Stir until fully dissolved.

    • Add N,N-Dimethyloctylamine to the solution in a single portion.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the crude product with cold diethyl ether to remove unreacted starting materials.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to yield the purified N-(2-methylhexadecyl)-N,N-dimethyloctan-1-aminium bromide.

Causality & Experimental Insights:
  • Solvent Choice: Acetone is a polar aprotic solvent that readily dissolves the reactants but does not solvate the amine nucleophile excessively, promoting a faster SN2 reaction rate.

  • Stoichiometry: A slight excess of the tertiary amine is used to ensure the complete consumption of the more valuable alkyl bromide.

  • Work-up: The QAS product is a salt and typically has much lower solubility in non-polar solvents like diethyl ether compared to the non-polar/less-polar starting materials, enabling a simple and effective purification wash.

qas_synthesis_workflow start Start: Reactants dissolve Dissolve this compound & Amine in Acetone start->dissolve reflux Heat to Reflux (12-24h) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate wash Wash with Diethyl Ether isolate->wash purify Recrystallize wash->purify end End: Purified QAS purify->end

Caption: Experimental workflow for the synthesis of a QAS fungicide.

Application Protocol 2: Synthesis of Ether-Linked Herbicides via Williamson Ether Synthesis

Many commercial herbicides and plant growth regulators feature an ether linkage. Attaching the 2-methylhexadecyl group can enhance the herbicide's ability to penetrate the leaf cuticle and translocate within the plant. Herbicides that inhibit very-long-chain fatty acid (VLCFA) biosynthesis are one such class where this moiety could be relevant.[5]

Objective: To link the 2-methylhexadecyl group to a phenolic core (e.g., 4-nitrophenol) known to have herbicidal properties.

Experimental Protocol: Williamson Ether Synthesis
  • Materials & Setup:

    • 4-Nitrophenol (1.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

    • This compound (1.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere.

  • Procedure:

    • Combine the 4-nitrophenol and anhydrous K₂CO₃ in the flask.

    • Add anhydrous DMF and stir the suspension vigorously for 30 minutes at room temperature to form the potassium phenoxide salt.

    • Add this compound to the suspension.

    • Heat the reaction mixture to 60-80°C and maintain for 8-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-methylhexadecyloxy)-4-nitrobenzene.

Causality & Experimental Insights:
  • Base Choice: K₂CO₃ is a mild, non-nucleophilic base that is sufficient to deprotonate the phenol. It is safer and easier to handle than stronger bases like sodium hydride (NaH), although NaH could be used for less acidic alcohols.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction. It dissolves the ionic phenoxide intermediate and the organic alkyl bromide, accelerating the SN2 reaction.

  • Purification: Column chromatography is essential to separate the desired ether product from unreacted this compound and any potential elimination byproducts, which will have very different polarities.

Data Summary & Physicochemical Properties

Proper characterization of the starting material is crucial for reproducible results.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[1]
Synonyms 2-Methylhexadecyl Bromide[1]
CAS Number 81367-59-1[1]
Molecular Formula C₁₇H₃₅Br[1]
Molecular Weight 319.37 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[1]
Purity >98.0% (GC)[1]
Reactivity Primary alkyl halide, susceptible to SN2 and E2 reactions[4]

Conclusion and Future Prospects

This compound is a highly valuable and versatile intermediate in modern agrochemical discovery.[6][7] Its primary function is to serve as a carrier, introducing a long, branched lipophilic tail onto a biologically active core. This modification is a proven strategy for enhancing the efficacy of fungicides, herbicides, and insecticides by improving their ability to cross biological barriers.[2][8][9] The straightforward SN2 reactivity of the primary bromide allows for reliable and high-yielding synthetic transformations. Future applications could involve its use in creating novel insect pheromones, which often contain long alkyl chains, or in the development of "pro-pesticides" where the 2-methylhexadecyl group is cleaved metabolically to release the active molecule at the target site.[10] The protocols and principles outlined in this guide provide a solid foundation for chemists to leverage the unique properties of this reagent in building the next generation of crop protection agents.[11]

References

  • Title: Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1-BROMO-2-METHYLHEXANE - LookChem Source: LookChem URL: [Link]

  • Title: Examples of alkyl halides and their uses Source: TOPTAL URL: [Link]

  • Title: The Role of Brominated Intermediates in Modern Agrochemical Synthesis Source: Dakang URL: [Link]

  • Title: Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of long-chain alkyl and alkenyl bromides - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Alkyl Halide Explained: Structure, Types, and Reactions - Patsnap Eureka Source: Patsnap URL: [Link]

  • Title: 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem Source: PubChem URL: [Link]

  • Title: Common Uses of Alkyl Halides - Read Chemistry Source: Read Chemistry URL: [Link]

  • Title: Synthesis of long-chain alkyl and alkenyl bromides - ElectronicsAndBooks Source: ElectronicsAndBooks URL: [Link]

  • Title: Molecular Mechanism of Action of Herbicides - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones Source: ResearchGate URL: [Link]

  • Title: Introduction to Alkyl Halides - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Agrochemical Discovery - Building the Next Generation of Insect Control Agents Source: ACS Publications URL: [Link]

  • Title: Alkyl halides have been used as insecticides since the discovery of DDT i.. - Filo Source: Filo URL: [Link]

  • Title: Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments Source: MDPI URL: [Link]

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Application Note: 1-Bromo-2-methylhexadecane as a Key Precursor for Advanced Cationic Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for High-Performance Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous sectors, from industrial processing and infrastructure to the biomedical field. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the safety of metallic components. Organic corrosion inhibitors, particularly those that form a persistent protective film on the metal surface, represent a cornerstone of modern corrosion mitigation strategies. This application note explores the utility of 1-bromo-2-methylhexadecane, a long-chain alkyl halide, as a versatile precursor for the synthesis of high-efficacy cationic corrosion inhibitors. We will delve into the synthesis of a representative inhibitor, detail the rigorous protocols for its performance evaluation, and elucidate the underlying mechanisms of protection.

This compound: A Strategic Starting Material

This compound is a branched, long-chain alkyl bromide. Its molecular structure is particularly advantageous for creating potent corrosion inhibitors. The long C16 alkyl chain provides a substantial hydrophobic barrier, effectively displacing water and corrosive species from the metal surface. The presence of the bromine atom offers a reactive site for nucleophilic substitution, allowing for the straightforward synthesis of various cationic head groups, which are crucial for strong adsorption onto the metal surface.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 81367-59-1
Molecular Formula C₁₇H₃₅Br
Molecular Weight 319.37 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~ 350-360 °C (estimated)
Solubility Insoluble in water; soluble in organic solvents

Synthesis Protocol: From this compound to a Quaternary Ammonium Corrosion Inhibitor

The following protocol details the synthesis of a quaternary ammonium salt, a well-established class of corrosion inhibitors, using this compound as the alkylating agent. The choice of a quaternary ammonium structure is deliberate; the positively charged nitrogen atom facilitates strong electrostatic interaction with the negatively charged metal surface in acidic environments.[2]

Materials and Reagents
  • This compound (≥98%)

  • Triethylamine (≥99%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Argon or Nitrogen gas (high purity)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (31.9 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 10 minutes to create an inert atmosphere. This prevents side reactions with atmospheric moisture.

  • Addition of Amine: While stirring, add triethylamine (12.1 g, 0.12 mol) to the solution at room temperature. A slight excess of the amine ensures complete reaction of the alkyl bromide.

  • Reflux: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator.

  • Purification: The resulting crude product is a viscous oil. Add 150 mL of anhydrous diethyl ether to the flask and stir vigorously. The quaternary ammonium salt will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration and wash with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain the final quaternary ammonium salt.

SynthesisWorkflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product This compound This compound Reaction_Vessel Reaction in Acetonitrile This compound->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Reflux Reflux for 24h Reaction_Vessel->Reflux Evaporation Solvent Removal Reflux->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Quaternary_Ammonium_Salt Quaternary Ammonium Corrosion Inhibitor Filtration_Drying->Quaternary_Ammonium_Salt EvaluationWorkflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_electrochem cluster_analysis Data Analysis Cutting Cutting Polishing Polishing Cutting->Polishing Cleaning Cleaning Polishing->Cleaning Weighing Weighing Cleaning->Weighing Weight_Loss Weight Loss (Gravimetric) Weighing->Weight_Loss Electrochemical Electrochemical Methods Weighing->Electrochemical CR_IE_WL Corrosion Rate & Inhibition Efficiency (WL) Weight_Loss->CR_IE_WL Potentiodynamic Potentiodynamic Polarization Electrochemical->Potentiodynamic EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Tafel_Analysis Tafel Analysis (icorr, Ecorr) Potentiodynamic->Tafel_Analysis Nyquist_Analysis Nyquist Analysis (Rct, Cdl) EIS->Nyquist_Analysis

Caption: Workflow for corrosion inhibitor performance evaluation.

Mechanism of Corrosion Inhibition

The synthesized quaternary ammonium salt from this compound inhibits corrosion through a mechanism of adsorption onto the carbon steel surface. [2]This process involves a combination of physisorption and chemisorption.

  • Physisorption: In acidic solutions, the steel surface becomes negatively charged due to the adsorption of Cl⁻ ions. The positively charged quaternary ammonium cation is then electrostatically attracted to the surface.

  • Chemisorption: The nitrogen atom in the quaternary ammonium group can also share its lone pair of electrons with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.

  • Protective Barrier: Once adsorbed, the long, hydrophobic 2-methylhexadecyl chains orient themselves away from the metal surface, forming a dense, non-polar barrier. This barrier displaces water molecules and prevents corrosive species (like H⁺ and Cl⁻) from reaching the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. [1][3][4]

InhibitionMechanism cluster_inhibitor Inhibitor Molecule Steel_Surface Carbon Steel Surface (Fe) Corrosive_Medium Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive_Medium->Steel_Surface Corrosion Quat_Head Quaternary Ammonium Head (N⁺) Quat_Head->Steel_Surface Adsorption (Physisorption & Chemisorption) Alkyl_Tail Hydrophobic Alkyl Tail Alkyl_Tail->Corrosive_Medium Hydrophobic Barrier (Blocks Corrosive Species)

Caption: Mechanism of corrosion inhibition by the quaternary ammonium salt.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of advanced cationic corrosion inhibitors. Its long, branched alkyl chain provides a superior hydrophobic barrier, while the bromo functionality allows for the straightforward introduction of functional head groups. The resulting quaternary ammonium salts demonstrate high inhibition efficiency by adsorbing onto the metal surface and forming a protective film. The detailed protocols provided in this application note offer a robust framework for the synthesis and rigorous evaluation of such inhibitors, enabling researchers to develop new and more effective solutions for corrosion control.

References

  • Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Potentiodynamic polarization curves of C-steel in 1M HCl in the presence of different concentrations of MTP at 303K. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Adsorption of Imidazolium-Based Ionic Liquids on the Fe(100) Surface for Corrosion Inhibition: Physisorption or Chemisorption? | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Experimental Study and Modeling of the Corrosion Inhibition of Mild Steel in 1M Hcl with Novel Friendly Butanolic Extract of. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. (2021, December 21). MDPI. Retrieved January 24, 2026, from [Link]

  • ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens US Lab. (n.d.). MaTestLab. Retrieved January 24, 2026, from [Link]

  • Ultrathin ionic liquid films on metal surfaces: adsorption, growth, stability and exchange phenomena. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments. Retrieved January 24, 2026, from [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation. Retrieved January 24, 2026, from [Link]

  • Astm G1 03 | PDF | Corrosion | Metals. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Potentiodynamic polarization curves for steel in 1 M HCl solution in absence and presence of different concentrations of Nicotiana leaves extract at 30 o C. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • "study on the inhibition of mild steel corrosion by quaternary ammonium compounds in sulphuric acid medium". (2015, October 8). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Adsorption of imidazolium-based ionic liquids with different chemical structures onto various resins from aqueous solutions. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Analysis of Film Formation in CO2 Corrosion. (n.d.). UTPedia. Retrieved January 24, 2026, from [Link]

  • Corrosion Inhibition of N80 Steel Using Novel Diquaternary Ammonium Salts in 15% Hydrochloric Acid. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Corrosion Studies on Stainless Steel (FE6956) in Hydrochloric Acid Solution. (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]

  • Lab 8 – Corrosion Studies by Weight Loss. (n.d.). KNUST. Retrieved January 24, 2026, from [Link]

  • Imidazolium-based ionic liquids as corrosion inhibitors for stainless steel in different corrosive media: An overview. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 24, 2026, from [Link]

  • Understanding the Role of Quaternary Ammonium Compounds in Industrial Corrosion Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • Main steps to quantify the corrosion rates. Note 1. ASTM Practice G1... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. (2020, December 3). YouTube. Retrieved January 24, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Bromo-2-methylhexadecane. The following content, presented in a question-and-answer format, provides in-depth troubleshooting, validated protocols, and the fundamental principles behind each technique.

Part 1: Initial Purity Assessment & Impurity Profile

Before embarking on a purification protocol, a preliminary assessment of the crude product is crucial for selecting the appropriate strategy.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic method employed. A prevalent route for synthesizing primary alkyl halides is the treatment of the corresponding alcohol (2-methylhexadecan-1-ol) with an HBr source.[1] Consequently, the primary impurities typically include:

  • Unreacted Starting Material: 2-methylhexadecan-1-ol. Due to its hydroxyl group, this is significantly more polar than the target compound.

  • Elimination Byproducts: 2-methylhexadec-1-ene. E2 elimination can compete with the desired SN2 substitution, especially if reaction temperatures are not carefully controlled or if a non-nucleophilic base is present.

  • Isomeric Bromides: Depending on the reaction conditions, minor amounts of rearranged or isomeric bromides might form, although this is less common for primary alcohols.

  • Residual Acid/Reagents: Carryover of acidic reagents (e.g., HBr, H₂SO₄) used during the synthesis.

Q2: How can I quickly assess the purity of my crude sample to choose a purification method?

A2: A multi-pronged approach is recommended for a comprehensive preliminary analysis:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative assessment.[2] Spot your crude material on a silica gel plate and elute with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The less polar this compound will have a high Rf value, while the more polar unreacted alcohol will remain closer to the baseline. The presence of multiple spots indicates impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the molecular weights of the components in your sample.[2] It can confirm the presence of your target compound and help identify byproducts by their mass-to-charge ratio.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can provide quantitative insights. The integration of characteristic peaks for the product (e.g., the -CH₂Br protons) versus those of the starting alcohol (e.g., the -CH₂OH protons) can give a rough estimate of purity.

Part 2: Core Purification Methodologies & Troubleshooting

Based on the physical properties of this compound, a long-chain alkyl halide, the most effective purification techniques are vacuum fractional distillation and column chromatography.

Methodology 1: Vacuum Fractional Distillation

This technique is ideal for separating compounds with different boiling points and is particularly effective for removing less volatile impurities like the starting alcohol or more volatile byproducts.[3][4][5] Given the high molecular weight of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.

Experimental Protocol: Vacuum Fractional Distillation

  • Preparation: Ensure all glassware is dry. Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[2]

  • Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column, establishing a thermal equilibrium.[6]

  • Collect Fractions: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask and collect the pure this compound.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions. Release the vacuum before turning off the cooling water.

G cluster_setup Setup cluster_process Process cluster_shutdown Shutdown Flask Charge Flask with Crude Product & Stir Bar Assemble Assemble Dry Distillation Apparatus (Vigreux Column) Flask->Assemble Insulate Insulate Column Assemble->Insulate Vacuum Apply Vacuum (1-10 mmHg) Insulate->Vacuum Heat Gentle Heating (Heating Mantle) Vacuum->Heat Equilibrate Establish Vapor-Liquid Equilibrium in Column Heat->Equilibrate Collect_F1 Collect Low-Boiling Forerun Equilibrate->Collect_F1 Collect_Product Collect Pure Product (Stable Temperature) Collect_F1->Collect_Product Stop Stop Distillation Before Dryness Collect_Product->Stop Cool Cool Apparatus Stop->Cool Release_Vac Release Vacuum Cool->Release_Vac

Caption: Workflow for Vacuum Fractional Distillation.

Troubleshooting Fractional Distillation

Q3: My product seems to be decomposing, indicated by darkening color, even under vacuum. What's wrong?

A3: This is a classic sign of thermal stress.

  • Cause: The distillation temperature is too high. This can happen if the vacuum is not low enough. Long-chain alkyl halides can undergo elimination or other decomposition pathways at elevated temperatures.[7]

  • Solution:

    • Improve Vacuum: Check your vacuum pump and all seals/joints for leaks. A lower pressure (e.g., <1 mmHg) will significantly decrease the required boiling temperature.

    • Accurate Temperature Monitoring: Ensure the thermometer bulb is positioned correctly—just below the sidearm leading to the condenser—to measure the temperature of the vapor that is distilling, not the temperature of the pot.[8]

Q4: I'm seeing poor separation between my product and an impurity. The distillation temperature is not stable. Why?

A4: This points to inefficient fractionation.

  • Cause: The fractionating column is not providing enough theoretical plates to separate components with close boiling points.[2] This can be due to a fast distillation rate or poor insulation.

  • Solution:

    • Reduce Heating Rate: Slow down the distillation. A good rate is typically 1-2 drops per second into the receiving flask. This allows the vapor to undergo multiple condensation-vaporization cycles within the column, enriching the more volatile component at the top.[2][6]

    • Improve Insulation: Ensure the column is well-insulated from top to bottom to maintain the necessary temperature gradient.[2]

    • Use a More Efficient Column: If separation is still poor, switch to a column with a higher surface area, such as one packed with Raschig rings or metal sponges.

Methodology 2: Column Chromatography

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9] For this compound, this method is excellent for removing polar impurities like the starting alcohol that are difficult to separate by distillation if their boiling points are close.

Experimental Protocol: Flash Column Chromatography

  • Select Solvent System: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.3-0.4. For a non-polar compound like this, start with pure hexane or petroleum ether and gradually add small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Pack the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.[10]

    • Prepare a slurry of silica gel in your chosen non-polar eluent.

    • Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.

    • Add another layer of sand on top of the silica bed to prevent disruption when adding solvent.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).[10] Carefully pipette this solution onto the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to push the solvent through.

  • Collect Fractions: Collect the eluate in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC Determine Solvent System via TLC (Rf ≈ 0.35) Slurry Prepare Silica Gel Slurry in Eluent TLC->Slurry Pack Pack Column with Slurry (Add Sand Layers) Slurry->Pack Load Load Concentrated Sample onto Silica Surface Pack->Load Elute Elute with Solvent (Apply Gentle Pressure) Load->Elute Collect Collect Fractions Sequentially Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Remove Solvent (Rotary Evaporator) Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Troubleshooting Column Chromatography

Q5: The separation is poor; the bands are broad and overlapping. What can I do?

A5: Poor resolution is a common issue that can often be rectified.

  • Cause 1: The initial sample band was too diffuse. This happens if the sample is loaded in too much solvent or a solvent that is too polar.

  • Solution 1: Dissolve the crude product in the absolute minimum volume of a non-polar solvent required for transfer to the column.[10] This ensures the sample starts as a tight, concentrated band.

  • Cause 2: The column was packed improperly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The wet slurry method described above is generally reliable.[10] Tapping the column gently during packing helps.

  • Cause 3: The eluent polarity is incorrect.

  • Solution 3: Re-optimize your solvent system using TLC. If the spots are too close, a less polar solvent system may be required to improve separation.

Q6: I have low recovery of my product from the column. Where did it go?

A6: Product loss can occur at several stages.

  • Cause 1: The compound is irreversibly adsorbed onto the silica gel. This is less likely for a non-polar alkyl halide but can happen if the silica is too acidic.

  • Solution 1: If you suspect this, you can try neutralizing the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing, then re-equilibrating with your eluent.

  • Cause 2: The product is co-eluting with an unseen, non-UV active impurity.

  • Solution 2: Stain your TLC plates with a universal stain (e.g., potassium permanganate) to visualize all organic compounds, not just UV-active ones.

  • Cause 3: Material loss during solvent removal.

  • Solution 3: If your compound has some volatility, avoid using high temperatures or very high vacuum on the rotary evaporator.

Part 3: Aqueous Workup (Pre-Purification)

An often-overlooked but critical step is the initial workup of the crude reaction mixture. This removes many water-soluble impurities before the primary purification, reducing the burden on your distillation or chromatography.

Q7: What is a standard aqueous workup protocol for a crude alkyl halide synthesis?

A7: A liquid-liquid extraction is a standard and effective method to remove acids and other water-soluble materials.[11][12][13]

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent like diethyl ether or ethyl acetate if the product is not already in one.

  • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst. Caution: Vent the funnel frequently to release CO₂ gas.

  • Wash with water.

  • Wash with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer.[7]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is now ready for distillation or chromatography.

Part 4: Data & Characterization

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 81367-59-1[14]
Molecular Formula C₁₇H₃₅Br[14]
Molecular Weight 319.37 g/mol [14]
Appearance Colorless to Almost colorless clear liquid[14]
Purity (GC) >98.0% (Typical for commercial grade)[14]
Specific Gravity (20/20) 1.00[14]
Refractive Index (n_D) 1.46[14]

References

  • LookChem. 1-BROMO-2-METHYLHEXANE. Available from: [Link]

  • PubChem. 1-Bromo-2-methylhexane. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-2,4-dimethylhexane. National Center for Biotechnology Information. Available from: [Link]

  • Eliot Rintoul. Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). YouTube. Available from: [Link]

  • Google Patents. Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
  • LearnStalk. Fractional Distillation. YouTube. Available from: [Link]

  • PubChem. 1-Bromohexadecane. National Center for Biotechnology Information. Available from: [Link]

  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • keycontent. Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]

  • Wikipedia. Fractional distillation. Available from: [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available from: [Link]

  • The Chemistry Blog. What is Fractional Distillation?. Available from: [Link]

  • University of Rochester. How to run column chromatography. Available from: [Link]

  • Royal Society of Chemistry. Supramolecular chemistry of liquid–liquid extraction. Chemical Science. Available from: [Link]

  • Organic Syntheses. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Bromo-2-methylpentane (CAS 25346-33-2). Available from: [Link]

  • Reddit. Why treatment of 1-bromo-2-methylcyclohexane with sodium hydroxide lead to this alkene as the major product?. Available from: [Link]

  • PubChem. 1-Bromo-2-methyldecane. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Hexadecane, 1-bromo-. NIST WebBook. Available from: [Link]

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Technical Support Center: Scaling Up Synthesis Involving 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylhexadecane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to the synthesis and application of this long-chain, branched alkyl halide. Our goal is to empower you with the knowledge to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.

I. Synthesis of this compound: A Detailed Protocol and Troubleshooting

The synthesis of this compound is most commonly achieved through the bromination of the corresponding alcohol, 2-methylhexadecan-1-ol. This section provides a detailed experimental protocol and addresses potential issues you may encounter.

Experimental Protocol: Bromination of 2-methylhexadecan-1-ol

This procedure is adapted from established methods for the conversion of primary alcohols to alkyl bromides.[1][2]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-methylhexadecan-1-ol256.4850.0 g0.195Starting material
Hydrobromic acid (48% aq.)80.91150 mL~1.33Excess
Concentrated Sulfuric Acid98.0850 mL~0.92Catalyst
Diethyl ether74.12200 mL-Extraction solvent
Saturated Sodium Bicarbonate84.01100 mL-Neutralizing wash
Saturated Sodium Chloride (Brine)58.44100 mL-Washing agent
Anhydrous Magnesium Sulfate120.3710 g-Drying agent

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 2-methylhexadecan-1-ol (50.0 g, 0.195 mol) and 48% hydrobromic acid (150 mL).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to keep the temperature below 20°C.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Transfer the mixture to a separatory funnel and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Troubleshooting Synthesis

Q1: My reaction is incomplete, even after extended reflux. What could be the issue?

A1:

  • Insufficient Acid Catalyst: Sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water). Ensure the correct amount of concentrated sulfuric acid was added.

  • Poor Mixing: Due to the long alkyl chain, 2-methylhexadecan-1-ol may have limited solubility in the aqueous acid. Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.

  • Low Reaction Temperature: Ensure a steady reflux is maintained. A low temperature will result in a sluggish reaction rate.

Q2: I am observing a dark coloration of the reaction mixture. Should I be concerned?

A2: Yes, a dark color, particularly black or dark brown, can indicate side reactions such as oxidation or elimination, promoted by the strong acidic and oxidizing conditions. While some coloration is common, excessive darkening may suggest:

  • Overheating: Localized overheating can lead to decomposition. Ensure uniform heating using a heating mantle and vigorous stirring.

  • Contaminated Reagents: Impurities in the starting alcohol or acids can lead to side reactions. Use high-purity reagents.

Q3: My yield is low after workup. Where could I have lost my product?

A3:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion.

  • Emulsion Formation during Washing: The long-chain alkyl bromide can act as a surfactant, leading to the formation of stable emulsions during the aqueous washes. To break emulsions, you can add a small amount of brine or a different organic solvent.

  • Loss during Distillation: Due to its high boiling point, this compound must be distilled under a good vacuum. Ensure your vacuum system is leak-free.

II. Grignard Reagent Formation and Application: FAQs and Troubleshooting

The primary application of this compound is in the formation of a Grignard reagent for subsequent carbon-carbon bond formation.

Workflow for Grignard Reagent Formation

cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Dry_Glassware Thoroughly Dry Glassware Activate_Mg Activate Magnesium Turnings Dry_Glassware->Activate_Mg Essential First Step Add_Solvent Add Anhydrous Ether Activate_Mg->Add_Solvent Initiate_Reaction Initiate Reaction (e.g., with Iodine crystal) Add_Solvent->Initiate_Reaction Add_Alkyl_Halide Slowly Add this compound Maintain_Reflux Maintain Gentle Reflux Add_Alkyl_Halide->Maintain_Reflux Initiate_Reaction->Add_Alkyl_Halide Grignard_Reagent Formation of 2-methylhexadecylmagnesium bromide Maintain_Reflux->Grignard_Reagent

Caption: Workflow for Grignard Reagent Formation.

FAQs: Grignard Reactions

Q1: Why is it critical to use anhydrous conditions for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water, which will quench the Grignard reagent and form an alkane, thus reducing the yield of the desired product.[2]

Q2: Can I use a different solvent instead of diethyl ether?

A2: Yes, other ethereal solvents like tetrahydrofuran (THF) can be used. THF has a higher boiling point, which can be advantageous for less reactive alkyl halides. However, the choice of solvent can influence the solubility of the Grignard reagent and the reaction rate.

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction. You can activate the magnesium by gently crushing a few turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Local Concentration: Add a small amount of the this compound solution directly to the surface of the magnesium without stirring to create a high local concentration.

  • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and initiate the reaction.

Troubleshooting Grignard Reactions with this compound

Q4: I am observing a significant amount of a high-boiling side product in my reaction mixture. What is it?

A4: A common side product in Grignard reactions is the Wurtz coupling product, where two alkyl chains combine.[3] In this case, it would be 3,5-dimethyl-dotriacontane. This is more likely to occur if the concentration of the alkyl halide is high or if the reaction is overheated.

Q5: My Grignard reagent appears to have low solubility in diethyl ether. Is this normal?

A5: Yes, long-chain Grignard reagents can have limited solubility in diethyl ether. This can lead to a heterogeneous mixture. Using THF as a solvent or a co-solvent can improve solubility. Ensure vigorous stirring to maintain a good dispersion of the reagent.

Q6: Will the methyl branch at the 2-position cause steric hindrance?

A6: The methyl group at the beta-position to the bromine does introduce some steric bulk. While this does not prevent the formation of the Grignard reagent, it can slow down its subsequent reaction with sterically hindered electrophiles.[4] For reactions with highly hindered ketones, for example, longer reaction times or elevated temperatures may be necessary.

III. Competing Reactions and Side Products

Understanding potential side reactions is crucial for optimizing your synthesis and purification strategies.

E2 Elimination

With a strong, bulky base, this compound can undergo E2 elimination to form 2-methylhexadec-1-ene. This is a potential side reaction if you are attempting a substitution reaction with a basic nucleophile.

Alkyl_Halide This compound Product 2-methylhexadec-1-ene Alkyl_Halide->Product E2 Elimination Base Strong, Bulky Base (e.g., t-BuOK) Base->Product Byproduct HBr

Caption: E2 Elimination of this compound.

Q1: How can I minimize E2 elimination?

A1: To favor substitution over elimination, use a less sterically hindered, less basic nucleophile and lower reaction temperatures.[5]

Wurtz Coupling

As mentioned, the Wurtz reaction can be a significant side reaction during Grignard formation or if the alkyl halide is exposed to reactive metals like sodium.[3]

Q2: Can I intentionally perform a Wurtz coupling to synthesize 3,5-dimethyl-dotriacontane?

A2: While possible, the Wurtz reaction with branched alkyl halides can be low-yielding and produce a mixture of products due to competing elimination and disproportionation reactions.[6]

IV. Characterization and Purity Assessment

Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.

Predicted Spectroscopic Data

The following are predicted NMR and mass spectrometry data to aid in characterization.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.35m2H-CH₂Br
~1.75m1H-CH(CH₃)-
~1.25br s~26H-(CH₂)₁₃-
~0.90t3H-CH₂CH₃
~0.88d3H-CH(CH₃)-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~40.5-CH₂Br
~36.0-CH(CH₃)-
~32.0-(CH₂)₁₃-
~29.7-(CH₂)₁₃-
~22.7-(CH₂)₁₃-
~19.5-CH(CH₃)-
~14.1-CH₂CH₃

Mass Spectrometry (EI):

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio). The molecular ion peaks [M]⁺ and [M+2]⁺ would be at m/z = 318 and 320. Common fragmentation patterns for long-chain alkyl halides include the loss of the bromine radical and cleavage along the alkyl chain.[7][8]

Q1: My NMR spectrum shows unexpected peaks. What could they be?

A1:

  • Unreacted Starting Material: Peaks corresponding to 2-methylhexadecan-1-ol may be present if the reaction was incomplete.

  • Elimination Product: The presence of alkene protons (around 4.7-5.8 ppm) would indicate the formation of 2-methylhexadec-1-ene.

  • Solvent Impurities: Residual solvents from the workup (e.g., diethyl ether) may be visible.

Q2: How can I confirm the purity of my this compound?

A2:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity and identify volatile impurities.

  • Quantitative NMR (qNMR): Using an internal standard, qNMR can provide a highly accurate measure of purity.

V. Safety and Handling

Q1: What are the primary safety concerns when working with this compound and the reagents for its synthesis?

A1:

  • This compound: Assumed to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Hydrobromic and Sulfuric Acids: Highly corrosive. Handle in a fume hood with appropriate acid-resistant gloves and eye protection.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Clark, J. (2023). Making Grignard Reagents. Chemguide. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.1: E2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Quora. (2024). What is the Wurtz reaction for 2-bromo-2-methylpropane?. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

  • YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • YouTube. (2012). (1R,2R)-1-bromo-2-methylcyclohexane E2 w/NaOH to form alkene Ch7.WP.UG.21. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • YouTube. (2025). Wurtz Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]

  • Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • LookChem. (n.d.). 1-BROMO-2-METHYLHEXANE. Retrieved from [Link]

  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Quora. (2024). What is the Wurtz reaction for 2-bromo-2-methylpropane?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2024). alkyl halides solubility. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 11.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • Allen Digital. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from [Link]

  • Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest... Retrieved from [Link]

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  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Wurtz (Coupling). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-2-methylhexadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical techniques for the structural characterization and purity assessment of 1-Bromo-2-methylhexadecane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind analytical choices, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Analytical Challenge of Branched Alkyl Halides

This compound is a long-chain, branched alkyl halide. Its structure, comprising a lengthy aliphatic chain, a methyl branch, and a terminal bromine atom, presents a distinct analytical challenge. Accurate structural confirmation and purity assessment are critical for its application as a synthetic intermediate or in materials science, where isomeric impurities could significantly alter reaction outcomes and material properties.

While FTIR spectroscopy is a rapid and accessible tool for functional group identification, relying on it in isolation for a molecule of this complexity is insufficient. A comprehensive and trustworthy characterization necessitates an integrated approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will dissect the utility of each technique, providing the rationale for a multi-faceted analytical workflow.

FTIR Spectroscopy: A Rapid First-Pass Analysis

FTIR spectroscopy serves as an excellent initial step in the characterization workflow. It is a non-destructive technique that provides immediate information about the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features for this compound

For a liquid sample of this compound, analyzed neat between two salt plates (e.g., NaCl or KBr), the spectrum is dominated by features characteristic of its long alkyl chain, with the key C-Br bond providing a more subtle, yet crucial, signal.

  • C-H Stretching Vibrations (2850-3000 cm⁻¹): The most prominent absorptions in the spectrum will appear in this region.[1][2] These strong, sharp peaks arise from the symmetric and asymmetric stretching of the numerous C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the hexadecane backbone. The sheer number of these groups results in intense, overlapping bands.

  • C-H Bending Vibrations (1370-1470 cm⁻¹): This region reveals the bending (deformation) vibrations of the C-H bonds.[2] Expect to see a distinct peak around 1465 cm⁻¹ corresponding to the scissoring motion of the CH₂ groups and peaks near 1375 cm⁻¹ for the symmetric bending of the CH₃ groups.

  • C-Br Stretching Vibration (515-690 cm⁻¹): The presence of the bromine atom is confirmed by a moderate to strong absorption band in the low-frequency fingerprint region of the spectrum.[3] The C-Br stretch for bromoalkanes typically appears between 515 and 690 cm⁻¹.[3] This is the most diagnostic peak for confirming the haloalkane class.

  • -CH₂X Wagging Vibration (1150-1300 cm⁻¹): In terminal alkyl halides, a characteristic wagging vibration of the C-H bonds on the carbon adjacent to the halogen (-CH₂Br) is observed in the 1150-1300 cm⁻¹ range.[3]

Strengths and Limitations of FTIR

Strengths:

  • Speed and Simplicity: FTIR provides a near-instantaneous result, making it ideal for rapid screening of reaction products or starting materials.

  • Functional Group Confirmation: It quickly confirms the presence of the alkane backbone (C-H bonds) and the key bromo-substituent (C-Br bond).

Limitations:

  • Lack of Structural Detail: FTIR cannot provide information about the connectivity of the atoms. It cannot distinguish this compound from its isomers, such as 1-Bromo-3-methylhexadecane or 2-Bromo-2-methylhexadecane.

  • The Fingerprint Region: The crucial C-Br stretching vibration falls within the complex "fingerprint region" (below 1500 cm⁻¹).[1][2] This area contains numerous overlapping C-C skeletal vibrations and other bending modes, which can make unambiguous assignment of the C-Br peak challenging without a reference spectrum of a known standard.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest labeled.

Comparative Analysis: Achieving Unambiguous Characterization

To overcome the limitations of FTIR, orthogonal analytical techniques are required. NMR spectroscopy and GC-MS provide the detailed structural and purity information that FTIR lacks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of an organic compound. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides definitive evidence of atomic connectivity.[4][5]

  • ¹H NMR Spectroscopy: This technique identifies the different chemical environments of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting). For this compound, ¹H NMR would resolve the ambiguities left by FTIR by showing distinct signals for the protons on the carbon bearing the bromine, the proton at the methyl branch point, and the unique methyl groups.

  • ¹³C NMR Spectroscopy: ¹³C NMR provides a count of the number of non-equivalent carbon atoms in a molecule.[6][7] This is exceptionally useful for distinguishing between isomers. This compound will have a unique number of carbon signals, different from other structural isomers. The chemical shift of the carbon bonded to the bromine (C-Br) would also be clearly identifiable in a predictable region of the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for assessing purity and confirming molecular weight.[4][8]

  • Gas Chromatography (GC): The sample is vaporized and passed through a long column. This compound, if pure, will appear as a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities.[9]

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides two critical pieces of information:

    • Molecular Weight: The detection of the molecular ion peak (M⁺) confirms the compound's molecular weight.

    • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound.[6]

Integrated Analytical Workflow

A self-validating characterization protocol relies on the logical application of these techniques. Each step confirms and adds to the information provided by the last.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Sample of This compound B FTIR Spectroscopy A->B C Quick Functional Group Check: - Alkane C-H present? - C-Br present? B->C Provides D GC-MS Analysis B->D E Purity & Molecular Weight: - Single GC peak? - Correct M⁺ and [M+2]⁺ ions? D->E Provides F NMR Spectroscopy (¹H and ¹³C) D->F G Definitive Structure Proof: - Correct proton/carbon environments? - Confirms branch position and isomer? F->G Provides H Structure Confirmed & Purity Verified F->H

Caption: Integrated workflow for the comprehensive characterization of this compound.

Data Comparison Summary

The following table summarizes the specific information each technique provides for the characterization of this compound.

TechniqueInformation ProvidedExpected Key Data / Signals for this compound
FTIR Spectroscopy Functional Group IdentificationC-H stretch: ~2850-3000 cm⁻¹C-H bend: ~1370-1470 cm⁻¹C-Br stretch: ~515-690 cm⁻¹
¹H NMR Spectroscopy Proton Environments & ConnectivityDistinct signals for CH₂Br, CH(CH₃), alkyl CH₂, and terminal CH₃ protons with specific chemical shifts and splitting patterns.
¹³C NMR Spectroscopy Number of Unique Carbons (Isomer ID)A specific number of signals corresponding to the unique carbons in the structure. A downfield signal for the carbon attached to bromine.
GC-MS Purity & Molecular Weight ConfirmationGC: A single peak at a characteristic retention time.MS: Molecular ion peaks (M⁺ & M+2) at m/z 318 and 320. Characteristic fragmentation pattern.

Conclusion

For the robust and reliable characterization of this compound, a multi-technique approach is indispensable. FTIR spectroscopy serves as a valuable, high-speed tool for initial functional group confirmation. However, its inherent limitations in providing detailed structural information mandate the use of more powerful techniques. GC-MS is essential for verifying the compound's purity and confirming its molecular weight through its characteristic bromine isotope pattern. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, unambiguous evidence of the molecular structure, confirming the precise location of the methyl branch and the bromine atom, thereby distinguishing it from all other isomers. By integrating these techniques, researchers can establish a self-validating system that ensures the identity, purity, and structural integrity of their material with the highest degree of scientific confidence.

References

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  • Glover, S. E., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • De Bruyn, L., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-methylhexadecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of this responsibility. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for 1-Bromo-2-methylhexadecane (CAS No. 81367-59-1), ensuring the safety of personnel and the protection of our environment. While specific regulatory data for this compound is limited, this document synthesizes information from closely related analogs and established best practices for halogenated hydrocarbons to offer a robust and cautious approach.

Understanding the Compound: Hazard Profile and Rationale for Prudent Disposal

The primary rationale for the careful disposal of this compound and other halogenated hydrocarbons stems from their environmental persistence and the potential for the formation of hazardous byproducts during improper disposal. Halogenated organic compounds can be resistant to natural degradation processes.[1] Furthermore, their incineration requires specialized high-temperature facilities to prevent the formation of toxic dioxins and furans.[2][3] Therefore, treating this compound with a high degree of caution is paramount.

Table 1: Key Properties and Hazard Considerations for this compound and Analogs

PropertyValue/InformationSource(s)
Chemical Name This compound
CAS Number 81367-59-1
Molecular Formula C₁₇H₃₅Br
Physical State Liquid
Known Hazards (based on analogs) May cause skin and eye irritation with prolonged contact.N/A
Environmental Concerns Potential for persistence. Improper incineration can lead to hazardous byproducts.[1][2][3]

Regulatory Classification: Navigating the Hazardous Waste Landscape

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not found on the F, K, P, or U lists of hazardous wastes.

Based on available data for similar long-chain alkyl bromides, it is unlikely to exhibit the characteristics of ignitability, corrosivity, or reactivity.[4] The determination of toxicity for RCRA purposes would require specific testing (Toxicity Characteristic Leaching Procedure - TCLP). In the absence of this data, and to err on the side of caution, it is best practice to manage this compound as a hazardous waste. This approach ensures the highest level of safety and regulatory compliance.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are suitable).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required to protect against splashes.

  • Respiratory Protection: While not typically required under normal, well-ventilated conditions, a respirator may be necessary if handling large quantities or in a poorly ventilated area.

Step 2: Waste Segregation - The Cornerstone of Proper Disposal

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic wastes are treated differently than non-halogenated wastes, often requiring high-temperature incineration.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams can result in the entire volume being treated as the more hazardous and costly category.

Step 3: Containerization - Secure and Compliant

The choice of waste container is critical to prevent leaks and ensure safe transport.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable.

  • Trustworthiness: Ensure the container is in good condition, free from cracks or defects.

Step 4: Labeling - Clear and Informative

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the first drop of waste was added to the container.

  • Authoritative Grounding: Adherence to your institution's specific labeling requirements is mandatory.

Step 5: Storage - A Safe Holding Pattern

Proper storage of the waste container while it awaits pickup is vital to prevent accidents.

  • Action: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Expertise: The storage area should have secondary containment to capture any potential leaks.

Step 6: Disposal - Professional Handling

Never dispose of this compound down the drain or in the regular trash.

  • Action: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Trustworthiness: Professional disposal services have the expertise and facilities to handle and treat halogenated organic waste in an environmentally sound manner, typically through high-temperature incineration.[5]

Emergency Procedures: Responding to Spills

In the event of a spill, a calm and methodical response is crucial to mitigate any potential hazards.

For Small Spills (manageable by laboratory personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • PPE: Don the appropriate PPE as outlined in Section 3.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label and dispose of the cleanup materials as hazardous waste.

For Large Spills (requiring external assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the spill.

  • Alert: Notify your institution's EHS or emergency response team immediately. Provide them with the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

The Environmental Fate of this compound: The "Why" Behind the Procedure

Long-chain alkyl halides can undergo slow hydrolysis in aqueous environments.[6][7] However, their low water solubility can limit the rate of this degradation pathway. Biodegradation by microorganisms is another potential route for the breakdown of these compounds in the environment, often initiated by dehalogenation.[8] The ultimate fate and potential for bioaccumulation of this compound are not well-documented, reinforcing the need for responsible disposal to prevent its release into the environment.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Containment Containment cluster_Disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Halogenated Waste PPE->Segregate Containerize Use Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for EHS/ Contractor Pickup Store->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration Spill Spill Occurs? Spill->PPE No Emergency Follow Emergency Spill Procedures Spill->Emergency Yes Emergency->Containerize Contain spill waste Waste_Generated Waste Generated Waste_Generated->PPE Waste_Generated->Spill

Caption: Logical workflow for the proper disposal of this compound.

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Retrosynthesis Analysis

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1-Bromo-2-methylhexadecane
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1-Bromo-2-methylhexadecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.